3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
- React the pyrimidine intermediate with 4-fluoro-3-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications.
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Step 1: Preparation of 4-ethoxybenzaldehyde
- React 4-ethoxyphenol with paraformaldehyde in the presence of a base such as sodium hydroxide to obtain 4-ethoxybenzaldehyde.
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Step 2: Synthesis of 4-ethoxyphenyl-urea
- React 4-ethoxybenzaldehyde with urea in the presence of an acid catalyst to form 4-ethoxyphenyl-urea.
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Step 3: Cyclization to form the pyrimidine ring
- React 4-ethoxyphenyl-urea with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and nitro positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, in cancer cells, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 3-(4-ethoxyphenyl)-N-(4-chloro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 3-(4-ethoxyphenyl)-N-(4-fluoro-3-aminophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
The uniqueness of 3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly effective in certain applications, such as enzyme inhibition and material science, where these properties are crucial.
Properties
Molecular Formula |
C19H15FN4O6 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-N-(4-fluoro-3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H15FN4O6/c1-2-30-13-6-4-12(5-7-13)23-18(26)14(10-21-19(23)27)17(25)22-11-3-8-15(20)16(9-11)24(28)29/h3-10H,2H2,1H3,(H,21,27)(H,22,25) |
InChI Key |
TZNRTGMGCIORPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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